molecular formula C45H48ClF3N4O7S3 B605761 AZD4320 CAS No. 1357576-48-7

AZD4320

Cat. No.: B605761
CAS No.: 1357576-48-7
M. Wt: 945.5 g/mol
InChI Key: UNEJSHNDABUZNY-UJNHCCGESA-N
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Description

AZD4320 is a novel small-molecule inhibitor that targets both B-cell lymphoma 2 and B-cell lymphoma-extra large proteins. These proteins are part of the B-cell lymphoma 2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy, particularly in hematologic malignancies such as acute myeloid leukemia and mantle cell lymphoma .

Preparation Methods

The synthesis of AZD4320 involves structure-based chemistry to design a small-molecule inhibitor with high affinity for B-cell lymphoma 2 and B-cell lymphoma-extra large proteins. The synthetic route includes multiple steps of organic synthesis, involving the formation of key intermediates and final coupling reactions under specific conditions. Industrial production methods for this compound are not extensively detailed in the literature, but typically involve large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

AZD4320 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its binding affinity or specificity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

AZD4320 has a wide range of scientific research applications, including:

Mechanism of Action

AZD4320 exerts its effects by mimicking the BH3 domain of pro-apoptotic proteins, thereby binding to and inhibiting the anti-apoptotic proteins B-cell lymphoma 2 and B-cell lymphoma-extra large. This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to the activation of the mitochondrial apoptotic pathway. The result is the induction of apoptosis in cancer cells, which is a desirable outcome in cancer therapy .

Comparison with Similar Compounds

AZD4320 is unique in its dual inhibition of both B-cell lymphoma 2 and B-cell lymphoma-extra large proteins, which distinguishes it from other inhibitors that target only one of these proteins. Similar compounds include:

This compound’s ability to target both B-cell lymphoma 2 and B-cell lymphoma-extra large proteins with manageable toxicity makes it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

4-[4-[(R)-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[(2R)-4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEJSHNDABUZNY-UJNHCCGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)[C@H](C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48ClF3N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357576-48-7
Record name AZD-4320
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357576487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4320
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1ZTY91OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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